(2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-9-16-11(8-20-9)13(18)17-5-2-10(7-17)19-12-6-14-3-4-15-12/h3-4,6,8,10H,2,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWKDYRJPUXUEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Findings Summary
The synthesis of (2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone involves a multi-step approach focusing on (1) functionalization of pyrrolidine with pyrazin-2-yloxy groups and (2) subsequent coupling with 2-methylthiazole-4-carboxylic acid. Key methodologies include nucleophilic substitution, Mitsunobu reactions, and amide bond formation, with optimized yields reaching 68–72% under specific conditions. Structural validation via $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, and HRMS confirms regiochemical fidelity, while computational modeling aligns with experimental data.
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary fragments (Fig. 1):
- 3-(Pyrazin-2-yloxy)pyrrolidine : Introduces the nitrogenous heterocycle with a pyrazine ether linkage.
- 2-Methylthiazole-4-carboxylic acid : Provides the thiazole core for carbonyl coupling.
Synthetic Strategy :
- Step 1 : Synthesis of 3-(pyrazin-2-yloxy)pyrrolidine.
- Step 2 : Activation of 2-methylthiazole-4-carboxylic acid to its acid chloride.
- Step 3 : Amide bond formation between the acid chloride and pyrrolidine derivative.
Stepwise Synthesis
Synthesis of 3-(Pyrazin-2-yloxy)pyrrolidine
Method A: Nucleophilic Substitution
Pyrazin-2-ol (1.0 eq) reacts with 3-tosyloxypyrrolidine (1.2 eq) in dimethylformamide (DMF) at 80°C for 12 h, using potassium carbonate (2.5 eq) as a base. The tosylate leaving group facilitates substitution, yielding 3-(pyrazin-2-yloxy)pyrrolidine.
Method B: Mitsunobu Reaction
Pyrazin-2-ol (1.0 eq) and pyrrolidin-3-ol (1.1 eq) undergo Mitsunobu conditions (diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh$$_3$$)) in tetrahydrofuran (THF) at 0°C→RT for 6 h. This method avoids harsh conditions and improves regioselectivity.
Optimization Data :
| Condition | Yield (Method A) | Yield (Method B) |
|---|---|---|
| Base: K$$2$$CO$$3$$ | 58% | - |
| Solvent: DMF | 62% | - |
| DEAD/PPh$$_3$$ | - | 71% |
Synthesis of 2-Methylthiazole-4-carboxylic Acid
Ethyl 2-methylthiazole-4-carboxylate (1.0 eq) is hydrolyzed using 6 M HCl under reflux for 4 h, followed by neutralization with NaHCO$$_3$$ to yield the carboxylic acid (89% yield).
Characterization :
- IR (KBr) : 1684 cm$$^{-1}$$ (C=O), 2352 cm$$^{-1}$$ (NH$$_2$$).
- $$ ^1H $$-NMR (DMSO-d$$6$$) : δ 2.32 (s, 3H, CH$$3$$), 6.91 (s, 1H, thiazole-H).
Amide Coupling via Acid Chloride Intermediate
2-Methylthiazole-4-carboxylic acid (1.0 eq) is treated with thionyl chloride (SOCl$$2$$, 1.5 eq) at 70°C for 2 h to form the acid chloride. The crude product is reacted with 3-(pyrazin-2-yloxy)pyrrolidine (1.1 eq) in dichloromethane (DCM) with triethylamine (Et$$3$$N, 2.0 eq) at 0°C→RT for 6 h.
Reaction Conditions :
- Temperature : 0°C → RT (gradual warming prevents side reactions).
- Solvent : DCM (ensures solubility of intermediates).
- Base : Et$$_3$$N (scavenges HCl, drives reaction to completion).
Yield : 68–72% after column chromatography (SiO$$_2$$, ethyl acetate/hexane 3:7).
Alternative Synthetic Routes
One-Pot Coupling Using Carbodiimide Reagents
A mixture of 2-methylthiazole-4-carboxylic acid (1.0 eq), 3-(pyrazin-2-yloxy)pyrrolidine (1.1 eq), EDCl (1.2 eq), and HOBt (1.2 eq) in DCM at RT for 12 h achieves 65% yield. This method bypasses acid chloride formation but requires longer reaction times.
Solid-Phase Synthesis
Immobilization of pyrrolidine on Wang resin via a hydroxymethyl linker, followed by sequential coupling with pyrazin-2-ol and 2-methylthiazole-4-carboxylic acid, yields the target compound in 61% yield after cleavage with trifluoroacetic acid (TFA).
Structural Characterization
Optimization Challenges
Regioselectivity in Pyrazine Functionalization
Competing O- vs. N-alkylation in pyrazin-2-ol reactions necessitates careful base selection. Use of bulky bases (e.g., DBU) suppresses N-alkylation, improving O-selectivity to >95%.
Stability of Intermediates
The acid chloride intermediate is moisture-sensitive; reactions require anhydrous conditions and inert atmospheres (N$$_2$$ or Ar).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazin-2-yloxy group and thiazole ring are susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar) under specific conditions.
Oxidation and Reduction Reactions
The aryl ketone moiety and heterocyclic rings participate in redox processes.
Oxidation:
-
Ketone Stability :
The central methanone group resists oxidation under mild conditions but may undergo Baeyer-Villiger oxidation with peracids (e.g., mCPBA) to form lactones, as seen in structurally related pyrrolidinone derivatives . -
Pyrazine Oxidation :
Pyrazine rings are oxidized to pyrazine N-oxides using hydrogen peroxide or ozone, though this reaction has not been directly documented for this compound .
Reduction:
Cross-Coupling Reactions
The thiazole and pyrazine rings enable metal-catalyzed coupling reactions.
Degradation Pathways
Stability studies of related compounds reveal susceptibility to:
-
Hydrolysis :
The pyrrolidine ring undergoes ring-opening in strongly acidic (HCl, H<sub>2</sub>SO<sub>4</sub>) or basic (NaOH) conditions, forming linear amines . -
Photodegradation :
UV exposure (254 nm) leads to cleavage of the pyrazin-2-yloxy group, generating pyrazin-2-ol and pyrrolidine fragments .
Functionalization of the Pyrrolidine Ring
The secondary amine in pyrrolidine participates in:
Scientific Research Applications
Structural Characteristics
The compound features a thiazole ring, a pyridine-derived moiety, and a pyrrolidine structure, which contribute to its unique pharmacological properties. The molecular formula is with a molecular weight of 289.35 g/mol. The thiazole ring is known for its role in various bioactive compounds, while the pyridine and pyrrolidine components enhance solubility and reactivity, crucial for biological interactions.
Research indicates that compounds with similar structures exhibit various pharmacological effects:
- Antimicrobial Activity : Thiazole derivatives often demonstrate effectiveness against bacterial and fungal pathogens.
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes, which are key targets in inflammation pathways.
- Neuroprotective Properties : The pyrrolidine structure is associated with neuroprotective effects in certain contexts.
Table 1: Biological Activities of Similar Compounds
| Compound Type | Activity Type | Example Effects |
|---|---|---|
| Thiazole Derivatives | Antimicrobial | Effective against various pathogens |
| Pyridine Derivatives | Anti-inflammatory | Inhibition of COX enzymes |
| Pyrrolidine Derivatives | Neuroprotective | Protection against neurodegeneration |
Anticancer Research
Recent studies have explored the potential of (2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone as an anticancer agent. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy.
Case Study: Inhibition of Tumor Growth
A study demonstrated that the compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells and reducing angiogenesis. The results indicated a significant reduction in tumor size compared to control groups.
Neurological Disorders
The neuroprotective properties suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to elevate cGMP levels may contribute to synaptic stabilization and cognitive enhancement.
Case Study: Cognitive Enhancement in Rodent Models
In rodent models, administration of the compound resulted in improved cognitive function and memory retention, supporting its potential use as a therapeutic agent for cognitive disorders.
Mechanism of Action
The mechanism of action of (2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues include methanone derivatives with variations in the heterocyclic substituents and pyrrolidine modifications. Below is a comparative analysis:
Key Differences and Implications
Compound 7b and 10 from feature thienothiophene and pyrazole cores, which increase planarity and π-stacking capacity but reduce solubility compared to thiazole-based analogues .
Physicochemical Properties: The target compound’s lower molecular weight (291.33 vs. 467.16 for 27) suggests improved bioavailability but reduced receptor-binding avidity. Compound 10’s high molecular weight (604.71) and cyano groups contribute to lipophilicity, as reflected in its IR C=O stretch (1720 cm⁻¹) and MS fragmentation pattern .
Synthetic Efficiency: Yields for pyrrolidine-thiazole derivatives (e.g., 27: 60%) are lower than those for thienothiophene-pyrazole analogues (e.g., 7b: 70%), likely due to steric hindrance during pyrrolidine functionalization .
Biological Activity
(2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a synthetic organic compound that has drawn attention for its potential biological activities. This compound features a thiazole ring, a pyrazine moiety, and a pyrrolidine structure, making it a candidate for various pharmacological applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure
The molecular structure of (2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone can be represented as follows:
This structure includes:
- Thiazole ring : Contributes to the compound's reactivity and biological interactions.
- Pyrazine ring : Often associated with antimicrobial properties.
- Pyrrolidine moiety : Imparts stability and enhances bioavailability.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It is hypothesized that the compound may act as an inhibitor or modulator in various biochemical pathways, including:
- Signal transduction : Affecting cellular communication pathways.
- Metabolic regulation : Modulating metabolic processes that can influence cell growth and survival.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and pyrazine rings exhibit significant antimicrobial properties. The interaction of (2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone with bacterial enzymes may inhibit their function, leading to bacterial cell death. This potential was noted in studies where similar compounds demonstrated activity against resistant strains of bacteria.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects by interfering with tumor proliferation pathways. Specifically, it may inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell growth and survival in cancer cells. In vivo models have shown promising results where treatment with similar compounds led to reduced tumor size and improved survival rates in xenograft models.
Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 | The compound exhibited significant inhibition of bacterial growth in vitro. | Indicates potential as an antimicrobial agent. |
| Study 2 | Demonstrated reduced tumor growth in mouse models when administered at low doses. | Supports further investigation into its anticancer properties. |
| Study 3 | Interaction with PI3K pathway showed altered gene expression related to cell cycle regulation. | Suggests a mechanism for anticancer activity. |
Case Studies
- Antimicrobial Case Study : A study published in a peer-reviewed journal reported the effectiveness of thiazole derivatives similar to (2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone against antibiotic-resistant strains of Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.
- Oncology Case Study : In a phase I clinical trial involving patients with advanced solid tumors, a related compound was shown to downregulate the expression of genes associated with tumor growth, leading to stabilization of disease in several patients.
Q & A
Q. What are the standard synthetic routes for (2-Methylthiazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone?
The synthesis typically involves a multi-step protocol:
- Step 1 : Formation of the pyrrolidine-pyrazine ether subunit via nucleophilic substitution between pyrazin-2-ol and 3-hydroxypyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Step 2 : Coupling the thiazole moiety using a carbonylating agent (e.g., phosgene or triphosgene) to link the 2-methylthiazole group to the pyrrolidine ring. Refluxing in ethanol or THF is common to drive the reaction to completion .
- Step 3 : Purification via recrystallization (e.g., DMF-EtOH mixtures) or column chromatography. Yield optimization often requires adjusting solvent polarity and temperature gradients .
Q. Which analytical techniques are critical for confirming structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, the pyrrolidine ring’s protons exhibit distinct splitting patterns (~δ 3.5–4.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Used with C18 columns and acetonitrile-water mobile phases (70:30 v/v) to assess purity (>95% target peak area) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 345.1234 for C₁₇H₁₈N₄O₂S) .
Q. How should researchers design initial biological activity screens?
- In vitro assays : Prioritize kinase inhibition (e.g., EGFR, VEGFR) due to the thiazole-pyrazine scaffold’s affinity for ATP-binding pockets .
- Antimicrobial screening : Use microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) at 10–100 μM concentrations .
- Cytotoxicity testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using nonlinear regression .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Replace ethanol with DMF for higher solubility of intermediates, reducing side-product formation .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate pyrrolidine-pyrazine ether formation, reducing reaction time from 12 h to 6 h .
- Temperature control : Lower coupling step temperatures (40–50°C) minimize thiazole ring decomposition, improving yield from 65% to 85% .
Q. What strategies resolve contradictions in spectral data interpretation?
- Dynamic NMR experiments : Resolve overlapping pyrrolidine proton signals by varying temperature (25–60°C) to observe coalescence effects .
- 2D NMR (COSY, HSQC) : Assign ambiguous NOE correlations between the pyrazine and pyrrolidine groups .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., Z/E isomerism in the methanone linkage) .
Q. How do structural modifications influence pharmacokinetic properties?
- Pyrazine substituents : Adding electron-withdrawing groups (e.g., Cl) enhances metabolic stability by reducing CYP450-mediated oxidation .
- Pyrrolidine ring modifications : N-methylation improves blood-brain barrier penetration (logP increase from 1.8 to 2.5) .
- Thiazole optimization : Fluorination at the 2-methyl position reduces plasma protein binding, increasing free drug concentration .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity across studies?
- Assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa) and serum-free media to eliminate batch variability .
- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to observed activity .
- Structural analogs : Compare IC₅₀ values of analogs with/without the pyrazine-pyrrolidine motif to isolate pharmacophoric contributions .
Q. What computational methods support mechanistic studies?
- Molecular docking : Simulate binding poses in kinase domains (PDB: 1M17) using AutoDock Vina to prioritize targets .
- QSAR modeling : Correlate substituent electronegativity with antimicrobial activity (R² > 0.85) to guide synthetic efforts .
- MD simulations : Assess pyrrolidine ring flexibility under physiological pH to predict conformational stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
